molecular formula C26H17F3N2O4 B8570326 1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-

1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-

Cat. No.: B8570326
M. Wt: 478.4 g/mol
InChI Key: PYMFIJOHFMRKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a methoxy group, a methyl group, a phthalimido group, and a trifluoromethylphenoxy group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

    Attachment of the Phthalimido Group: The phthalimido group can be introduced via a nucleophilic substitution reaction using phthalimide and a suitable leaving group.

    Attachment of the Trifluoromethylphenoxy Group: The trifluoromethylphenoxy group can be attached through a nucleophilic aromatic substitution reaction using 3-trifluoromethylphenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phthalimido group can be reduced to form an amine group.

    Substitution: The trifluoromethylphenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline.

    Reduction: Formation of 6-methoxy-4-methyl-8-amino-5-(3-trifluoromethylphenoxy)quinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to known antimalarial compounds.

    Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- involves its interaction with specific molecular targets and pathways. For example, as an antimalarial agent, it may inhibit the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death. Additionally, its trifluoromethylphenoxy group may enhance its binding affinity to target proteins, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-4-methyl-8-(4-phthalimido-1-methylbutyl)amino-5-(3-trifluoromethylphenoxy)quinoline
  • 4-Methyl-5-(3-trifluoromethylphenoxy)-6-methoxy-8-(aminoalkylamino)quinolines

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its phthalimido group, in particular, may enhance its stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C26H17F3N2O4

Molecular Weight

478.4 g/mol

IUPAC Name

2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]isoindole-1,3-dione

InChI

InChI=1S/C26H17F3N2O4/c1-14-10-11-30-22-19(31-24(32)17-8-3-4-9-18(17)25(31)33)13-20(34-2)23(21(14)22)35-16-7-5-6-15(12-16)26(27,28)29/h3-13H,1-2H3

InChI Key

PYMFIJOHFMRKHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)N3C(=O)C4=CC=CC=C4C3=O)OC)OC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8-amino-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline (I) (6.96 g, 20 mmol) and phthalic anhydride (3.25 g, 22 mmol) in xylene (100 mL) was refluxed with water removal via a Dean-Stark trap for 24 hours. After cooling, filtration gave 9.5 g (100%) of the title compound, mp 228°-30° C. Recrystallization from ethanol raised the mp to 228°-31° C.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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